N-benzyl-3,5-dichloro-N-methylaniline

Description

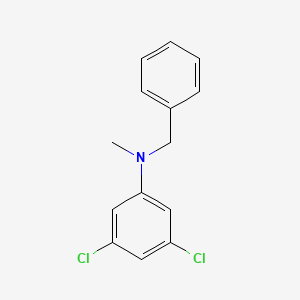

N-Benzyl-3,5-dichloro-N-methylaniline is a substituted aniline derivative characterized by a benzyl group and a methyl group attached to the nitrogen atom, along with chlorine substituents at the 3 and 5 positions of the aromatic ring. The chlorine atoms act as electron-withdrawing groups, influencing reactivity in electrophilic substitution and cross-coupling reactions, while the benzyl group may enhance solubility in organic solvents or serve as a protective moiety during multi-step syntheses .

Properties

Molecular Formula |

C14H13Cl2N |

|---|---|

Molecular Weight |

266.2 g/mol |

IUPAC Name |

N-benzyl-3,5-dichloro-N-methylaniline |

InChI |

InChI=1S/C14H13Cl2N/c1-17(10-11-5-3-2-4-6-11)14-8-12(15)7-13(16)9-14/h2-9H,10H2,1H3 |

InChI Key |

MGQKRMYVKWJJEG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2,5-Dichloro-N-methylaniline Hydrochloride

- Structure : Chlorine at 2 and 5 positions; lacks a benzyl group.

- Applications : Widely used as a key intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic ring, which facilitates nucleophilic aromatic substitution .

- Key Difference: The absence of a benzyl group reduces steric hindrance but may limit solubility in non-polar solvents compared to the benzyl-substituted analog.

N-Benzyl-3,5-dimethoxyaniline

- Structure : Methoxy groups (electron-donating) at 3 and 5 positions.

- Reactivity: Participates in annulation reactions with quinones to yield carbazoles, achieving 49% combined yield for regioisomeric products. The electron-donating methoxy groups favor electrophilic attack at specific ring positions, contrasting with the electron-withdrawing chlorine in the target compound .

N-Benzyl-3,5-bis(trifluoromethyl)aniline

- Structure : Trifluoromethyl groups (strong electron-withdrawing) at 3 and 5 positions.

- Applications : Demonstrates 85% yield in enantioselective Michael reactions with nitroalkenes, attributed to the strong electron-withdrawing effect of CF₃ groups, which activate the aniline for nucleophilic additions .

- Key Difference : The CF₃ groups increase lipophilicity and metabolic stability compared to chlorine, making it more suitable for drug design.

Comparative Data Table

*Calculated based on atomic masses.

Steric and Solubility Considerations

- Benzyl Group Impact: The benzyl moiety in this compound enhances steric bulk compared to non-benzylated analogs (e.g., 2,5-dichloro-N-methylaniline HCl). This may slow reaction kinetics but improve solubility in toluene or dichloromethane .

- Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature deactivates the ring, directing reactions to specific positions, whereas methoxy groups activate the ring but require harsher conditions for substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.